Quinoprazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is formed by the reduction of ribose and occurs naturally in the plant Adonis vernalis as well as in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate, which is a component of teichoic acids . Ribitol is also a part of the chemical structure of riboflavin and flavin mononucleotide, which are essential for various enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribitol can be synthesized through the reduction of ribose using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically occurs in an aqueous solution under mild conditions .

Industrial Production Methods: Industrial production of ribitol involves the fermentation of glucose using specific strains of yeast or bacteria that can convert glucose to ribitol. The fermentation process is optimized to enhance the yield of ribitol by controlling factors such as pH, temperature, and nutrient availability .

Types of Reactions:

Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid or potassium permanganate.

Reduction: Ribitol itself is a product of the reduction of ribose.

Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Ribose, ribonic acid.

Reduction: Ribitol (from ribose).

Substitution: Derivatives of ribitol with different functional groups.

Scientific Research Applications

Ribitol has a wide range of applications in scientific research:

Mechanism of Action

Ribitol exerts its effects primarily through its incorporation into larger biomolecules. In bacteria, ribitol phosphate is a component of teichoic acids, which are crucial for maintaining cell wall integrity and function . In metabolic processes, ribitol is part of riboflavin and flavin mononucleotide, which act as coenzymes for various enzymatic reactions, facilitating redox reactions and energy production .

Comparison with Similar Compounds

Xylitol: Another pentose alcohol, commonly used as a sugar substitute.

Arabitol: A pentose alcohol similar to ribitol, derived from arabinose.

Mannitol: A hexose alcohol used as a diuretic and in medical applications.

Comparison:

Xylitol vs. Ribitol: Both are sugar alcohols, but xylitol is more commonly used as a sweetener, while ribitol has more specialized applications in biochemistry and microbiology.

Arabitol vs. Ribitol: Both are derived from pentose sugars, but arabitol is derived from arabinose, whereas ribitol is derived from ribose.

Mannitol vs. Ribitol: Mannitol is a hexose alcohol with six carbon atoms, while ribitol is a pentose alcohol with five carbon atoms. .

Properties

IUPAC Name |

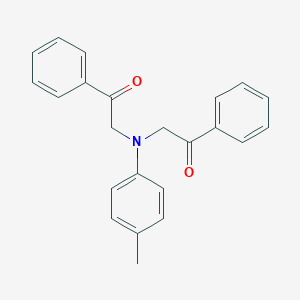

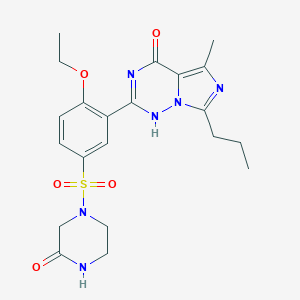

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVVQTVRBTWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921777 |

Source

|

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115618-99-0 |

Source

|

| Record name | Quinoprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)